4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-20(2)11-6-4-10(5-7-11)16(22)19-17-18-15-13(25-3)8-12(21(23)24)9-14(15)26-17/h4-9H,1-3H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHPHSNPSHUYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the benzamide linkage, typically through the reaction of the benzothiazole derivative with a suitable amine under amidation conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Use in the development of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of functional groups like the nitro and dimethylamino groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group.
4-(dimethylamino)-N-(4-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group.
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the dimethylamino group.
Uniqueness
The unique combination of the dimethylamino, methoxy, and nitro groups in 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide may confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.
Biological Activity
4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with a dimethylamino group and a substituted benzothiazole moiety, which contributes to its unique pharmacological properties. Its molecular formula is , and it has a molecular weight of 358.41 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: It may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation: The compound could modulate receptor activity, influencing signal transduction pathways.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against several viruses by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Anticancer Potential
Research on similar compounds has demonstrated significant anticancer activity. For example, certain benzamide derivatives have been found to inhibit the proliferation of breast cancer cells (MCF-7 and SK-BR-3), indicating potential applications in cancer therapy .
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of related compounds have shown varying degrees of cell viability inhibition across different cancer cell lines. This suggests that the compound's structure can be optimized for enhanced biological activity.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Antiviral | HBV | 1.99 | HepG2.2.15 |
| Anticancer | Breast Cancer | Varies | MCF-7, SK-BR-3 |
| Cytotoxicity | General Cell Lines | Varies | Various |
Case Studies
-
Study on Antiviral Activity:
A study evaluated the anti-HBV activity of related compounds, revealing that specific derivatives could significantly inhibit HBV replication in vitro. The mechanism involved the upregulation of A3G levels within infected cells, demonstrating a novel approach to antiviral therapy . -
Study on Anticancer Effects:
Another investigation focused on the anticancer properties of benzamide derivatives, which showed promising results against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer targets .
Q & A
Q. What are the optimal synthetic routes for 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:
Intermediate preparation : React 4-methoxy-6-nitro-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzoyl chloride in anhydrous DMF under nitrogen, using triethylamine as a base.
Reflux optimization : Reflux at 80–90°C for 6–8 hours improves acylation efficiency.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Key considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Yield improvements (>70%) are achievable by controlling moisture and stoichiometric ratios .
Q. How can spectroscopic and crystallographic techniques elucidate the structural features of this benzamide derivative?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.1 ppm for CH3, δ ~155 ppm for C-NO2 in 13C NMR) and benzothiazole protons (δ ~8.2–8.5 ppm for aromatic H).
- IR : Confirm nitro (1520–1560 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches.
- X-ray crystallography : Use SHELX software for structure refinement. The nitro group may exhibit disorder; apply restraints during refinement to resolve electron density ambiguities .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Antimicrobial activity : Use microbroth dilution (MIC assay) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% v/v final concentration) .
- Kinase inhibition : Screen against CDK7/12 using a luminescent ATPase assay (IC50 determination). Reference inhibitors (e.g., THZ1 ) can validate assay conditions.
Advanced Research Questions
Q. How should researchers address contradictory biological activity data across studies?
Methodological Answer:
- Replicate assays : Use orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to confirm binding.
- Control variables : Standardize cell lines, solvent concentrations, and incubation times.
- Structural analogs : Compare activity of derivatives (e.g., nitro-to-cyano substitution) to isolate pharmacophoric groups responsible for discrepancies .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent variation : Modify the benzothiazole nitro group (e.g., replace with halogens) or dimethylamino moiety (e.g., cyclopropylamine) to assess impact on lipophilicity (logP) and potency.
- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .
Q. How can crystallographic disorder in the nitro group be resolved during refinement?
Methodological Answer:
Q. What methodologies assess metabolic stability and toxicity profiles?
Methodological Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. Calculate half-life (t1/2) using pseudo-first-order kinetics.
- Deuterium labeling : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to enhance stability .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Proteomic profiling : Use SILAC-labeled cells treated with the compound to identify differentially expressed proteins via mass spectrometry.
- Kinase profiling : Employ a panel of 100+ kinases (Eurofins KinaseProfiler) to map selectivity .
Q. What in silico tools predict toxicity and off-target effects?
Methodological Answer:
- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP3A4 inhibition) and hERG channel binding.
- Molecular dynamics (MD) : Simulate binding to off-target receptors (e.g., GPCRs) for 100+ ns to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
